Cas no 83-25-0 (1-Phenylpyrrolidine-2,5-dione)

1-Phenylpyrrolidine-2,5-dione structure
1-Phenylpyrrolidine-2,5-dione structure
Nom du produit:1-Phenylpyrrolidine-2,5-dione
Numéro CAS:83-25-0
Le MF:C10H9NO2
Mégawatts:175.183962583542
MDL:MFCD00022587
CID:721968
PubChem ID:87575445

1-Phenylpyrrolidine-2,5-dione Propriétés chimiques et physiques

Nom et identifiant

    • 1-Phenylpyrrolidine-2,5-dione
    • N-Phenylsuccinimide
    • 2,5-Pyrrolidinedione,1-phenyl-
    • Succinanil
    • N-Phenylbutanimide
    • 1-Phenylsuccinimide
    • Succinimide, N-phenyl-
    • 1-Phenyl-2,5-pyrrolidinedione
    • 1-Phenyl-pyrrolidine-2,5-dione
    • 2,5-Pyrrolidinedione, 1-phenyl-
    • 37Y8E9UODY
    • NSC2359
    • ZTUKZULGOCFJET-UHFFFAOYSA-N
    • N-PHENYL SUCCINIMIDE
    • alpha-phenylsuccinimide
    • 1-phenylazolidine-2,5-dione
    • MLS001207320
    • Succinimide, N-phenyl- (8CI)
    • ZI
    • 1-Phenyl-2,5-pyrrolidinedione (ACI)
    • Succinimide, N-phenyl- (6CI, 7CI, 8CI)
    • NSC 2359
    • AI3-19391
    • SY053075
    • AKOS000278103
    • HMS1671J07
    • CS-0156126
    • P1359
    • SMR000505176
    • HMS2842N17
    • SCHEMBL370611
    • InChI=1/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H
    • UNII-37Y8E9UODY
    • SUCCINANIL [MI]
    • MFCD00022587
    • AS-59718
    • N-Phenylmaleimide (reacted form of)
    • NSC-2359
    • Q27256707
    • 83-25-0
    • D70370
    • CHEMBL579013
    • NCGC00245040-01
    • DTXSID60232108
    • STK972019
    • DB-056701
    • 1-Phenyl-2,5-pyrrolidinedione #
    • MDL: MFCD00022587
    • Piscine à noyau: 1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
    • La clé Inchi: ZTUKZULGOCFJET-UHFFFAOYSA-N
    • Sourire: O=C1CCC(=O)N1C1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 175.063329g/mol
  • Charge de surface: 0
  • XLogP3: 0.1
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Nombre de liaisons rotatives: 1
  • Masse isotopique unique: 175.063329g/mol
  • Masse isotopique unique: 175.063329g/mol
  • Surface topologique des pôles: 37.4Ų
  • Comptage des atomes lourds: 13
  • Complexité: 215
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Charge de surface: 0
  • Nombre d'tautomères: 3

Propriétés expérimentales

  • Couleur / forme: Aucune certitude
  • Dense: d420 1.356
  • Point de fusion: 153.0 to 157.0 deg-C
  • Point d'ébullition: bp760 ~400°
  • Point d'éclair: 203.6 °C
  • Indice de réfraction: 1.5840 (estimate)
  • Le PSA: 37.38000
  • Le LogP: 1.40500
  • Solubilité: Aucune certitude
  • Merck: 8867

1-Phenylpyrrolidine-2,5-dione Informations de sécurité

1-Phenylpyrrolidine-2,5-dione Données douanières

  • Code HS:2925190090
  • Données douanières:

    Code douanier chinois:

    2925190090

    Résumé:

    2925190090 autres imides et sels de leurs dérivés. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2925190090 autres imides et leurs dérivés; Ses sels TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement NPF tarif: 6,5% tarif général: 30,0%

1-Phenylpyrrolidine-2,5-dione PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N68350-1g
N-PhenylsucciniMide
83-25-0 98%
1g
¥41.0 2024-07-19
Key Organics Ltd
AS-59718-5MG
1-phenylpyrrolidine-2,5-dione
83-25-0 >97%
5mg
£46.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N68350-5g
N-PhenylsucciniMide
83-25-0 98%
5g
¥152.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N68350-25g
N-PhenylsucciniMide
83-25-0 98%
25g
¥755.0 2024-07-19
Chemenu
CM196787-100g
1-Phenylpyrrolidine-2,5-dione
83-25-0 95%
100g
$473 2021-08-05
eNovation Chemicals LLC
D747604-25g
1-Phenylpyrrolidine-2,5-dione
83-25-0 98%
25g
$160 2024-06-07
BAI LING WEI Technology Co., Ltd.
149196-25G
N-Phenylsuccinimide, 97%
83-25-0 97%
25G
¥ 3072 2022-04-26
Apollo Scientific
OR923503-25g
N-Phenylsuccinimide
83-25-0 98%
25g
£147.00 2025-02-21
Key Organics Ltd
AS-59718-1MG
1-phenylpyrrolidine-2,5-dione
83-25-0 >97%
1mg
£37.00 2025-02-09
Key Organics Ltd
AS-59718-10MG
1-phenylpyrrolidine-2,5-dione
83-25-0 >97%
10mg
£63.00 2025-02-09

1-Phenylpyrrolidine-2,5-dione Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid
Référence
Catalytic transfer hydrogenation of unsaturated ketones and imides via ammonium formate
Pande, P. P.; et al, Synthetic Communications, 1998, 28(22), 4193-4200

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: Copper ,  Graphene Solvents: Methanol ;  17 h, 40 °C
Référence
Enhanced catalytic performance by copper nanoparticle-graphene based composite
Mondal, Paramita; et al, RSC Advances, 2013, 3(16), 5615-5623

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  5 min, rt; 7 d, rt
Référence
Comparison of copper(II) acetate promoted N-arylation of 5,5-dimethylhydantoin and other imides with triarylbismuthanes and arylboronic acids
Hugel, Helmut M.; et al, Synlett, 2006, (14), 2290-2292

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Water ;  12 h, 80 °C; cooled
1.2 Solvents: Water ;  rt
Référence
A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides
Kobeissi, Marwan; et al, Tetrahedron Letters, 2014, 55(15), 2523-2526

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Phenylsilane ,  Water Catalysts: Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide Solvents: Toluene ;  24 h, 80 °C
Référence
Reduction of Activated Alkenes by PIII/PV Redox Cycling Catalysis
Longwitz, Lars ; et al, Angewandte Chemie, 2020, 59(7), 2760-2763

Synthetic Routes 6

Conditions de réaction
1.1 Catalysts: Copper(II) triflate Solvents: Ethanol ;  6 h, 40 °C
Référence
N-arylation of amines, amides, amides and sulfonamides with arylboroxine catalyzed by simple copper salt/EtOH system
Zheng, Zhang-Guo; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Synthetic Routes 7

Conditions de réaction
Référence
Product class 2: Triacylamines, imides (diacylamines), and related compounds
Luzzio, F. A., Science of Synthesis, 2005, 21, 259-324

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Référence
Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones
Guo, Wusheng; et al, ChemSusChem, 2017, 10(9), 1969-1975

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cupric nitrate Solvents: Toluene ;  24 h, 70 °C
Référence
Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts
Neerbye Berntsen, Linn; et al, Organic Letters, 2020, 22(7), 2687-2691

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Methanol ;  10 - 180 min, reflux
Référence
A simple copper salt catalyzed N-arylation of amines, amides, imides, and sulfonamides with arylboronic acids
Lan, Jing-Bo; et al, Synlett, 2004, (6), 1095-1097

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  30 min, reflux
1.2 reflux
Référence
Synthesis, characterization & antimicrobial screening of 1-(substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarbaldehydes
Rajput, A. P.; et al, Pharma Chemica, 2015, 7(8), 143-148

Synthetic Routes 12

Conditions de réaction
1.1 Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ;  11 h, 80 °C
1.2 Reagents: Copper Solvents: Dimethylformamide ;  0.5 h, 150 °C
Référence
Gold-catalyzed halogenation of aromatics by N-halosuccinimides
Mo, Fanyang; et al, Angewandte Chemie, 2010, 49(11), 2028-2032

Synthetic Routes 13

Conditions de réaction
1.1 Solvents: Polyethylene glycol ;  3 h, 120 °C
Référence
Polyethylene Glycol as a Nonionic Liquid Solvent for the Synthesis of N-Alkyl and N-Arylimides
Liang, Jun; et al, Synthetic Communications, 2009, 39(16), 2822-2828

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Copper chloride Solvents: Dimethyl sulfoxide ;  1 h, 25 °C; 12 h, 25 °C
Référence
Efficient copper-catalyzed N-arylation of NH-containing heterocycles and sulfonamides with arenediazonium tetrafluoroborates
Ouyang, Yu-Qing; et al, Synthetic Communications, 2017, 47(8), 771-778

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Iodobenzene diacetate Solvents: Benzene ;  4 h, 140 °C
Référence
Intermolecular Oxidative C-N Bond Formation under Metal-Free Conditions: Control of Chemoselectivity between Aryl sp2 and Benzylic sp3 C-H Bond Imidation
Kim, Hyun Jin; et al, Journal of the American Chemical Society, 2011, 133(41), 16382-16385

Synthetic Routes 16

Conditions de réaction
Référence
A new method for the preparation of carboxylic anilides and N-substituted succinimides
Rahman, Azizur; et al, Chemische Berichte, 1953, 86, 945-7

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Pyridine ,  Cupric acetate
Référence
Promotion of reaction of N-H bonds with triarylbismuth and cupric acetate
Chan, Dominic M. T., Tetrahedron Letters, 1996, 37(50), 9013-9016

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Copper Solvents: Water ;  6 min
Référence
Active-copper-promoted expeditious N-arylations in aqueous media under microwave irradiation
Yadav, Lal Dhar S.; et al, Synthesis, 2006, (11), 1868-1872

Synthetic Routes 19

Conditions de réaction
Référence
A new method for the preparation of carboxylic anilides and N-substituted succinimides
Rahman, Azizur; et al, Chemische Berichte, 1953, 86, 945-7

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  5 min, rt; 7 d, rt
Référence
Comparison of copper(II) acetate promoted N-arylation of 5,5-dimethylhydantoin and other imides with triarylbismuthanes and arylboronic acids
Hugel, Helmut M.; et al, Synlett, 2006, (14), 2290-2292

Synthetic Routes 21

Conditions de réaction
1.1 30 min, 130 - 135 °C; 2 h, 135 °C → 150 °C
1.2 Reagents: Water ;  cooled
Référence
A modified industrial procedure for large scale preparation of N-alkylimides and N-arylimides in improved yields
Adeppa, K.; et al, Proceedings of the National Academy of Sciences, 2010, 80(1), 30-36

Synthetic Routes 22

Conditions de réaction
1.1 Solvents: Diethyl ether ;  1 h, rt
1.2 Reagents: Acetic anhydride Catalysts: Sodium acetate Solvents: Acetic anhydride ;  30 min, heated
2.1 Reagents: Triethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  30 min, 150 °C
Référence
The non-metathetic role of Grubbs' carbene complexes: from hydrogen-free reduction of α,β-unsaturated alkenes to solid-supported sequential cross-metathesis/reduction
Poeylaut-Palena, Andres A.; et al, Chemical Communications (Cambridge, 2011, 47(5), 1565-1567

Synthetic Routes 23

Conditions de réaction
1.1 Solvents: Polyethylene glycol ;  190 min, 60 °C
2.1 Reagents: Magnesium Solvents: Ethanol ;  2 - 5 h, reflux
Référence
PEG-600 mediated simple, efficient and eco-friendly synthesis of N-substituted imides and chemo selective C=C reduction
Kumar, Padam Praveen; et al, Green Chemistry Letters and Reviews, 2011, 4(4), 341-348

Synthetic Routes 24

Conditions de réaction
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 min, 140 °C
Référence
Organic reactions in ionic liquids: Ionic liquid-promoted efficient synthesis of N-alkyl and N-arylimides
Le, Zhang-Gao; et al, Synthesis, 2004, (7), 995-998

Synthetic Routes 25

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: 1H-Benzotriazole-1-carboxylic acid, ethyl ester, 3-oxide
Référence
Synthesis of the succinimides by the 3-(ethoxycarbonyl)benzotriazole-1-oxide
Topuzyan, V. O.; et al, Hayastani Kimiakan Handes, 2002, 55(3), 90-94

Synthetic Routes 26

Conditions de réaction
1.1 Reagents: Copper sulfate
Référence
Copper promoted coupling reaction. I. Phenylation of oxygen-hydrogen and nitrogen-hydrogen compounds with C6H5X by using copper catalyst itself as the acceptor of HX released
Yamamoto, Takakazu, Synthetic Communications, 1979, 9(3), 219-22

Synthetic Routes 27

Conditions de réaction
1.1 Catalysts: Zinc Solvents: Acetic acid ;  1 h, reflux; rt
Référence
α-Chlorosuccinimides, a new source for maleimides and succinimides
Gaina, Constantin; et al, Revue Roumaine de Chimie, 2005, 50(7-8), 655-661

Synthetic Routes 28

Conditions de réaction
1.1 Reagents: Acetic anhydride ,  Zinc Solvents: Toluene ;  rt → 40 °C; 48 h, 86 °C
Référence
An Efficient One-Pot Synthesis of Bis Butenolides
Bayat, Mohammad; et al, Journal of Heterocyclic Chemistry, 2016, 53(5), 1661-1664

Synthetic Routes 29

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, 60 °C
Référence
Synthesis of cyclic imides from amic acids using thionyl chloride
Guenadil, Faouzi, Journal Marocain de Chimie Heterocyclique, 2020, 19(4), 48-50

Synthetic Routes 30

Conditions de réaction
Référence
Acid azides: Part VII. Synthesis of N-arylimides from acid azides
Fahmy, A. F. M.; et al, Indian Journal of Chemistry, 1979, (4), 399-400

Synthetic Routes 31

Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Référence
A simple key for benzylic mono- and gem-dibromination of primary aromatic amine derivatives using molecular bromine
Kar, Anirban; et al, Synthesis, 2002, (2), 221-224

Synthetic Routes 32

Conditions de réaction
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ;  rt → reflux; 10 h, reflux
Référence
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; et al, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Synthetic Routes 33

Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
1.2 Solvents: Dichloromethane
Référence
The synthesis and reactions of some N-acyl-N-aryliminium ions
Brunton, Shirley; et al, ARKIVOC [online computer file], 2000, 1(3), 292-303

Synthetic Routes 34

Conditions de réaction
1.1 Solvents: Dichloromethane
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Methanol ,  Tetrahydrofuran
1.3 Reagents: Potassium cyanide Solvents: Methanol ,  Dimethylformamide
Référence
Ketenes in Soluble Polymer Bound Synthesis: Preparation of Succinamides and 4-Pyridones
Far, Adel Rafai; et al, Journal of Organic Chemistry, 1998, 63(24), 8636-8637

Synthetic Routes 35

Conditions de réaction
1.1 Reagents: Iodobenzene diacetate Solvents: Benzene ;  3 h, 145 °C
Référence
Metal-Free Intermolecular Oxidative C-N Bond Formation via Tandem C-H and N-H Bond Functionalization
Kantak, Abhishek A.; et al, Journal of the American Chemical Society, 2011, 133(49), 19960-19965

1-Phenylpyrrolidine-2,5-dione Raw materials

1-Phenylpyrrolidine-2,5-dione Preparation Products

1-Phenylpyrrolidine-2,5-dione Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:83-25-0)1-Phenylpyrrolidine-2,5-dione
A864296
Pureté:99%
Quantité:25g
Prix ($):155.0